

Technical Support Center: SWI5 Gene Knockout in *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: SWI5

Cat. No.: B1193652

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Welcome to the technical support center for researchers focusing on the efficient knockout of the SWI5 gene in *Saccharomyces cerevisiae*. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the SWI5 gene knockout workflow.

Q1: I am not getting any colonies on my selection plate after transformation. What could be the problem?

A1: This is a common issue that can stem from several factors. Here's a troubleshooting checklist:

- **Transformation Efficiency:** The lithium acetate method is sensitive to procedural variations. Ensure all steps, especially the heat shock, are performed at the correct temperature and duration. The quality and concentration of carrier DNA and PEG are also critical.
- **DNA Quality and Quantity:** Use high-quality, purified PCR product or CRISPR/Cas9 plasmids. For PCR-based knockouts, a sufficient amount of the knockout cassette is crucial; aim for at least 1 µg of DNA.

- **Selection Plates:** Confirm that the antibiotic or selective agent in your plates is at the correct concentration and has not expired.
- **Cell Viability:** Ensure your yeast cells are healthy and in the mid-logarithmic growth phase before starting the transformation protocol.
- **Recovery Step:** After transformation, especially when using drug resistance markers, a recovery step in non-selective rich media (like YPD) for a few hours before plating can significantly increase the number of viable colonies.

Q2: I have colonies, but PCR verification shows my SWI5 gene is still present. Why did the knockout fail?

A2: This indicates that while the transformation was successful (cells took up the selection marker), the desired homologous recombination event at the SWI5 locus did not occur.

Potential reasons include:

- **Incorrect Homology Arms:** The flanking sequences on your knockout cassette must perfectly match the regions upstream and downstream of the SWI5 open reading frame. Any mismatches can drastically reduce recombination efficiency. Re-verify your primer designs and sequencing of the cassette.
- **Insufficient Homology Length:** For PCR-based knockouts, homology arms are typically 40-60 bp. If efficiency is low, increasing the length to 80-100 bp can improve targeting.
- **CRISPR/Cas9 Issues:**
 - **gRNA Inefficiency:** The guide RNA may not be efficiently directing Cas9 to the SWI5 locus. It's advisable to test multiple gRNA designs.
 - **Inefficient Cleavage:** Cas9 expression levels might be too low.
 - **NHEJ vs. HDR:** The double-strand break created by Cas9 can be repaired by either non-homologous end joining (NHEJ) or homology-directed repair (HDR). If a donor template for HDR is not provided or is inefficiently used, the break may be repaired by the error-prone NHEJ pathway, which can result in small insertions or deletions that may not fully knock out the gene and might not be easily detectable by standard PCR.

- Diploid Strain: If you are working with a diploid strain, you may have successfully knocked out one copy of *SWI5*, but the other copy remains, which would be detected by PCR.

Q3: My *swi5Δ* mutant shows a clumping phenotype. Is this expected?

A3: Yes, a clumping or cell separation defect is a known phenotype for *swi5Δ* mutants.^[1] *SWI5* is a transcription factor that, along with *ACE2*, regulates the expression of genes involved in cell separation after mitosis, such as the chitinase-encoding gene *CTS1*.^[1] Disruption of *SWI5* can lead to incomplete cell separation, resulting in clusters of cells.

Q4: Are there any viability issues associated with knocking out *SWI5*?

A4: While *SWI5* is not an essential gene, its deletion can lead to certain growth defects and sensitivities. *SWI5* plays a role in the exit from mitosis by inducing the expression of the Cdk-inhibitor *Sic1*.^[2] Consequently, *swi5Δ* strains can be hypersensitive to overexpression of the B-type cyclin *CLB2* and may show synthetic lethality with deletions of other genes involved in mitotic exit, such as *DBF2*.^[2] Under standard laboratory conditions, however, *swi5Δ* strains are generally viable.

Quantitative Data on Knockout Efficiency

The efficiency of gene knockout in yeast can vary depending on the method used. Below is a summary of reported efficiencies for homologous recombination and CRISPR/Cas9-mediated methods in *Saccharomyces cerevisiae*. Note that these are general figures and efficiency at the *SWI5* locus may vary.

Method	Typical Efficiency	Key Considerations
PCR-based Homologous Recombination	1-10% (can be higher for some loci)	Dependent on homology arm length, DNA concentration, and transformation efficiency.
CRISPR/Cas9 with dsDNA donor	60-80%	Requires efficient Cas9 cleavage and a well-designed donor template. [3] [4]
CRISPR/Cas9 with ssDNA oligo donor	20-50%	Generally lower efficiency than with dsDNA donors, but easier to implement.

Experimental Protocols

PCR-Based SWI5 Knockout via Homologous Recombination

This protocol describes the replacement of the SWI5 open reading frame (ORF) with a selectable marker cassette (e.g., kanMX).

1.1. Primer Design:

- Forward Primer: 40-60 bases homologous to the sequence immediately upstream of the SWI5 start codon, followed by ~20 bases that anneal to the 5' end of the selectable marker cassette.
- Reverse Primer: 40-60 bases homologous to the reverse complement of the sequence immediately downstream of the SWI5 stop codon, followed by ~20 bases that anneal to the 3' end of the selectable marker cassette.

1.2. PCR Amplification of the Knockout Cassette:

- Set up a standard PCR reaction using a plasmid containing the desired selectable marker as a template and the primers designed in step 1.1.
- Use a high-fidelity DNA polymerase to minimize errors.

- Run the PCR product on an agarose gel to confirm the correct size.
- Purify the PCR product using a standard kit. Elute in a small volume to obtain a high concentration.

1.3. Yeast Transformation (Lithium Acetate Method):

- Inoculate 5 mL of YPD with the desired yeast strain and grow overnight at 30°C.
- The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cells with 25 mL of sterile water.
- Resuspend the cells in 1 mL of 100 mM Lithium Acetate (LiAc).
- Incubate at 30°C for 30 minutes with shaking.
- Prepare the transformation mix in a microfuge tube:
 - 240 µL 50% (w/v) PEG 3350
 - 36 µL 1.0 M LiAc
 - 25 µL single-stranded carrier DNA (e.g., salmon sperm DNA)
 - 1-5 µg of purified PCR product (in ≤ 50 µL of water)
 - 50 µL of competent yeast cells
- Vortex to mix thoroughly.
- Incubate at 42°C for 40 minutes (heat shock).
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Remove the supernatant and resuspend the cells in 1 mL of sterile water.

- Plate 100-200 μ L onto selective plates (e.g., YPD + G418 for kanMX).
- Incubate at 30°C for 2-3 days until colonies appear.

CRISPR/Cas9-Mediated SWI5 Knockout

This protocol involves co-transforming a plasmid expressing Cas9 and a guide RNA (gRNA) targeting SWI5, along with a donor DNA template for repair.

2.1. gRNA Design:

- Select a 20-nucleotide target sequence in the SWI5 ORF that is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- Use online tools to minimize off-target effects.
- Clone the gRNA sequence into a Cas9 expression vector.

2.2. Donor DNA Design:

- For a complete knockout, the donor DNA should consist of a selectable marker flanked by 40-60 bp homology arms corresponding to the regions upstream and downstream of the Cas9 cut site.
- Alternatively, for a markerless deletion, the donor can be a short single-stranded oligonucleotide with homology arms flanking the desired deletion.

2.3. Transformation:

- Follow the Lithium Acetate transformation protocol (section 1.3), co-transforming the Cas9/gRNA plasmid and the donor DNA template.

PCR Verification of SWI5 Knockout

This protocol is used to confirm the correct integration of the knockout cassette at the SWI5 locus.

3.1. Primer Design:

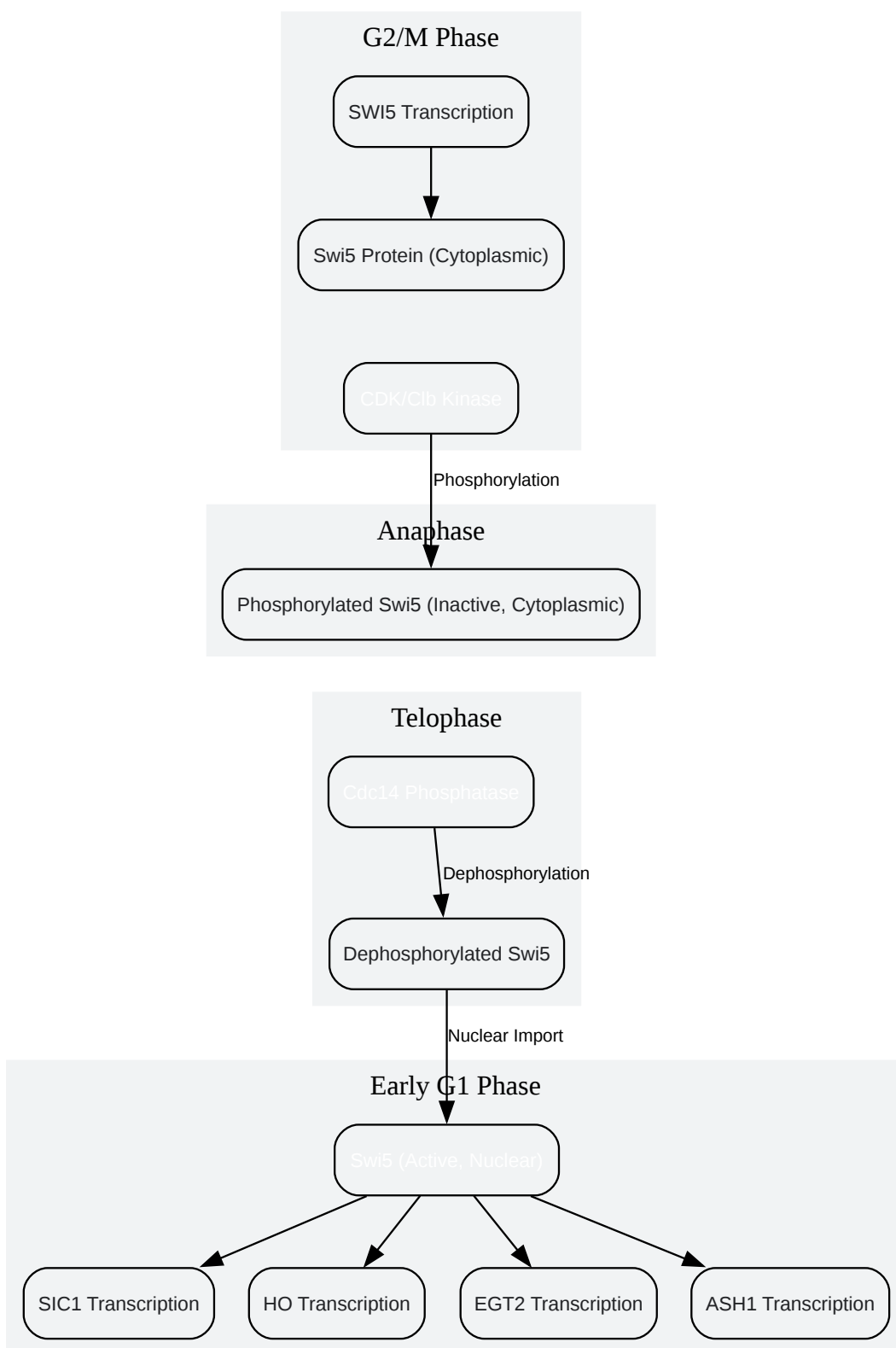
- Forward Confirmation Primer (P1): Anneals to the genomic DNA upstream of the 5' homology arm used for the knockout cassette.
- Reverse Confirmation Primer (P2): Anneals to the genomic DNA downstream of the 3' homology arm.
- Internal Marker Primer (P3): Anneals within the selectable marker cassette.
- Internal SWI5 Primer (P4): Anneals within the SWI5 ORF.

3.2. Colony PCR:

- Pick a small amount of a single colony and resuspend it in 20 μ L of sterile water.
- Boil the cell suspension at 95°C for 5 minutes to lyse the cells.
- Use 1 μ L of the boiled cell suspension as the template for three separate PCR reactions:
 - Reaction A (Knockout Confirmation): Primers P1 and P3. A band of the expected size indicates correct 5' integration.
 - Reaction B (Wild-Type Check): Primers P1 and P4. The absence of a band indicates the deletion of the SWI5 ORF.
 - Reaction C (Full Locus Check): Primers P1 and P2. The band for a successful knockout will be larger (or smaller, depending on the marker size) than the wild-type band.

Visualizations

SWI5 Regulatory Pathway in the Cell Cycle



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Caption: Regulation of Swi5p activity and localization through the yeast cell cycle.

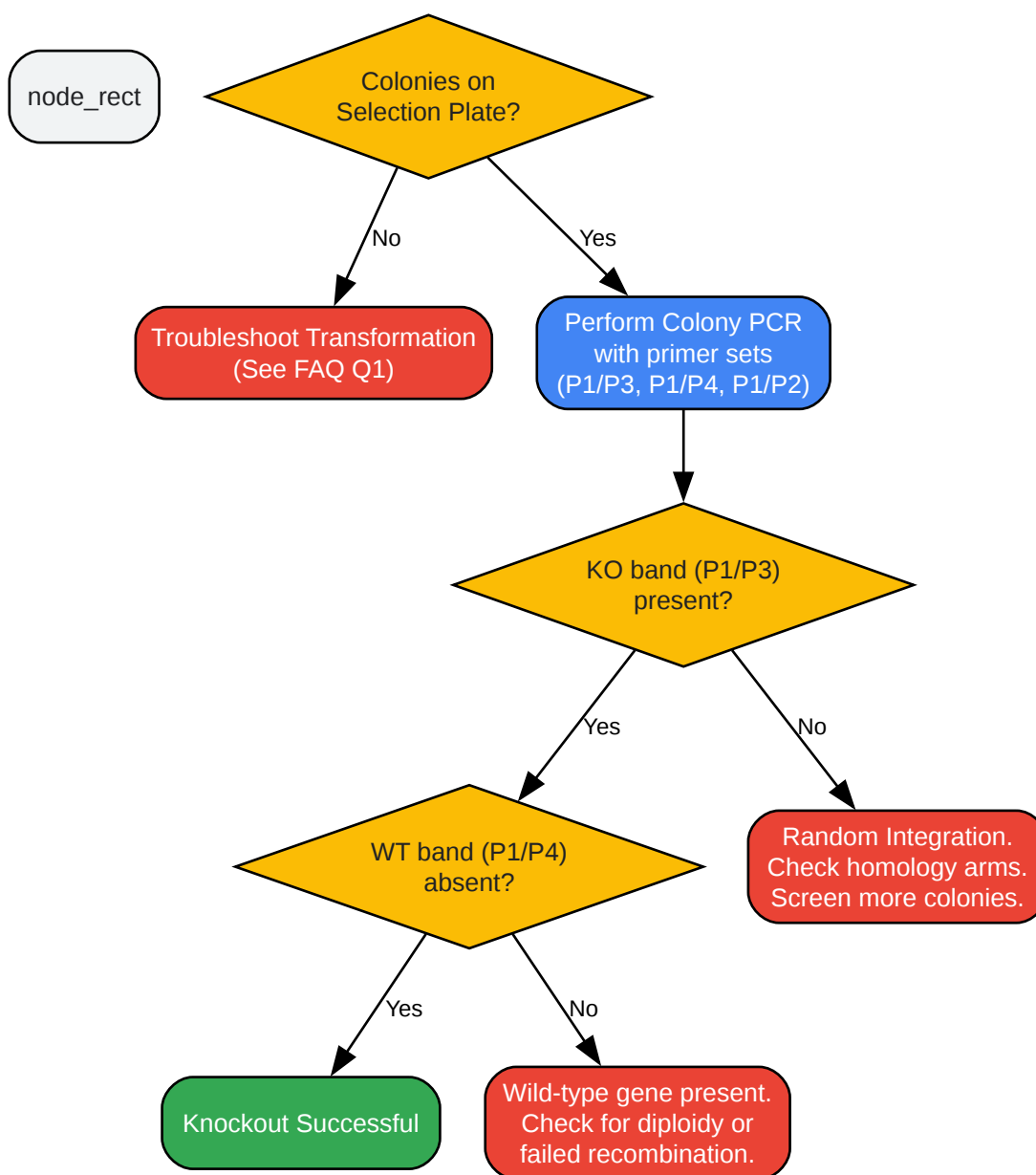
Experimental Workflow for PCR-Based Gene Knockout



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Caption: Workflow for SWI5 gene knockout using PCR-based homologous recombination.

Logical Flow for Troubleshooting PCR Verification



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Caption: Decision tree for troubleshooting SWI5 knockout verification by PCR.

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